Compound Description: TPA023 is a triazolopyridazine derivative that acts as a selective agonist for GABAA receptors containing α2 and α3 subunits. [, ] This selectivity profile translates to anxiolytic effects without causing sedation, a desirable property distinguishing it from non-selective GABAA agonists. [, ] Studies have demonstrated its anxiolytic efficacy in rodent and primate models, supporting its potential as a non-sedating anxiolytic drug. [, ]
Relevance: TPA023 shares the core triazolopyridazine structure with 6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine. The key difference lies in the substituents at the 6 and 7 positions of the triazolopyridazine ring. This structural similarity highlights the importance of substituent modifications in influencing the pharmacological properties of triazolopyridazine derivatives, such as TPA023, as potential therapeutic agents. [, ]
Compound Description: TPA123 acts as a weak partial agonist at GABAA receptors containing α1, α2, α3, and α5 subunits. [] Although preclinical studies suggested its potential as a non-sedating anxiolytic, TPA123, unlike TPA023, demonstrated self-administration behavior and mild withdrawal symptoms in animal models, suggesting a possible risk for abuse liability. []
Relevance: TPA123, similar to 6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine, possesses the core triazolopyridazine structure. The variations in substituents at the 6 and 7 positions underscore the significance of these modifications in shaping the pharmacological profile, particularly the abuse liability potential, of triazolopyridazine-based compounds, as observed with TPA123. []
Compound Description: Cl 218,872 is a triazolopyridazine derivative recognized for its high affinity for the benzodiazepine binding site of GABAA receptors. [, , ] Cl 218,872 shows selectivity for α1-containing GABAA receptors and is often used as a pharmacological tool to investigate the role of this receptor subtype. [, , ]
Relevance: Cl 218,872 and 6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine share the fundamental triazolopyridazine scaffold. The presence of different substituents on the phenyl ring at the 6 position highlights how subtle structural alterations can lead to variations in receptor subtype selectivity within this class of compounds, exemplifying the structure-activity relationship within triazolopyridazine-based GABAA receptor ligands, as demonstrated with Cl 218,872. [, , ]
Compound Description: L-838,417 is a triazolopyridazine derivative that exhibits functional selectivity for GABAA receptors. [, ] It acts as a partial agonist at non-α1 GABAA receptors, while exhibiting antagonist properties at α1-containing receptors. [, ] This unique profile suggests its potential in achieving specific therapeutic effects with a reduced risk of certain side effects associated with non-selective GABAA receptor modulators. [, ]
Relevance: Similar to 6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine, L-838,417 is built upon the triazolopyridazine core structure. The presence of a tert-butyl group at the 7-position and a 2,5-difluorophenyl group at the 3-position of L-838,417, compared to the propenyloxy substituent in the target compound, demonstrates the structural diversity possible within this class of compounds while maintaining the core triazolopyridazine framework. These modifications contribute to L-838,417's distinct pharmacological activity profile, demonstrating the potential of targeted structural changes in influencing GABAA receptor subtype selectivity. [, ]
Compound Description: SL651498 is a non-triazolopyridazine compound, unlike the previously discussed examples, but is included here due to its functional selectivity for GABAA receptors, similar to L-838,417. [, ] It exhibits full agonist activity at GABAA-α2 receptors, with lower efficacy at GABAA-α3 receptors and minimal efficacy at α1 and α5-containing receptors. [, ] This profile suggests its potential for specific therapeutic applications with a potentially reduced side effect profile compared to non-selective GABAA receptor modulators. [, ]
Relevance: Though structurally distinct from 6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine, SL651498 is included in this list due to its shared pharmacological target, the GABAA receptors, and its functional selectivity for specific subtypes, highlighting the exploration of diverse chemical structures in the pursuit of subtype-selective GABAA receptor modulators. [, ]
Compound Description: CGS 20625 is a pyrazolopyridine derivative known to modulate GABAA receptors. [] Studies have shown that CGS 20625 exhibits a higher efficiency in modulating GABA-induced currents in α1β2γ2 GABAA receptors compared to α1β2γ1 and α1β2 receptors, highlighting its subtype selectivity. [] This selectivity might translate into a distinct pharmacological profile and potential therapeutic benefits. []
Relevance: Although CGS 20625 belongs to the pyrazolopyridine class and 6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine belongs to the triazolopyridazine class, both compounds share a similar structural motif: a bicyclic aromatic ring system fused to a pyridine or pyridazine ring, respectively. Furthermore, both compounds target and modulate GABAA receptors. This comparison underscores the exploration of different heterocyclic scaffolds in medicinal chemistry to target and modulate the activity of GABAA receptors, a common target for anxiolytics and sedatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.